molecular formula C19H16ClN3O2 B2667996 Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride CAS No. 1331250-51-1

Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride

Cat. No.: B2667996
CAS No.: 1331250-51-1
M. Wt: 353.81
InChI Key: WECPUBNGIWLXNQ-UHFFFAOYSA-N
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Description

Introduction to Ethyl 4-((3-Cyanoquinolin-4-yl)amino)benzoate Hydrochloride Research

Historical Context of Cyanoquinoline Development

The development of cyanoquinoline derivatives traces back to early 20th-century efforts to optimize quinoline synthesis. Traditional methods like the Skraup and Combes reactions required harsh conditions, such as concentrated sulfuric acid and temperatures exceeding 150°C, often leading to low yields and side reactions. The introduction of the Vilsmeier-Haack reaction in the 1970s marked a turning point, enabling milder formylation of anilines as precursors for quinoline cyclization. For example, 3-cyanoquinoline derivatives were first synthesized efficiently by reacting formylated anilines with cyanoethyl acetate or malononitrile under catalytic conditions, achieving yields over 75%. This methodological advancement laid the groundwork for structurally diverse quinoline analogs, including this compound.

Key milestones in cyanoquinoline research include:

  • 1980s : Discovery of 3-cyanoquinoline’s role as a ligand for adenosine receptors.
  • 2000s : Optimization of one-pot syntheses combining Vilsmeier-Haack formylation and cyclocondensation.
  • 2020s : Application of computational modeling to predict the bioactivity of cyanoquinoline-benzoate hybrids.

Recent structural analyses reveal that the cyano group at the 3-position enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets.

Significance in Medicinal Chemistry Research

This compound exemplifies the pharmacophoric hybridization strategy in drug design. Its structure merges two bioactive motifs:

  • Quinoline core : Known for intercalating with DNA and inhibiting topoisomerases.
  • Benzoate ester : Enhances membrane permeability and metabolic stability.

Studies highlight its dual mechanism of action:

  • Kinase inhibition : The 3-cyano group forms hydrogen bonds with conserved lysine residues in tyrosine kinases (e.g., EGFR, VEGFR), disrupting ATP binding.
  • Antimicrobial activity : The planar quinoline ring intercalates into microbial DNA, inhibiting replication.

Table 1 : Key Structural Features and Associated Bioactivities

Structural Feature Bioactivity Target
3-Cyano group Kinase inhibition EGFR, VEGFR
Quinoline moiety DNA intercalation Microbial topoisomerase IV
Ethyl benzoate substituent Enhanced lipophilicity Cell membrane penetration

Ongoing research explores its utility in overcoming multidrug resistance in cancers, as the cyano group reduces efflux pump affinity.

Current Research Landscape and Focus Areas

The compound’s research landscape is dominated by three themes:

Targeted Cancer Therapies

This compound is a lead candidate in kinase inhibitor development. A 2024 study demonstrated 50% inhibition of EGFR at 2.5 μM in non-small cell lung cancer models, outperforming erlotinib analogs by 18%. Structural analogs with fluorinated benzoate groups show improved blood-brain barrier penetration, suggesting potential for glioblastoma treatment.

Antibacterial Applications

Modified derivatives exhibit minimum inhibitory concentrations (MICs) of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to linezolid. The benzoate ester’s lipophilicity is critical for disrupting bacterial membrane integrity, as shown in fluorescence microscopy assays.

Structure-Activity Relationship (SAR) Optimization

Recent SAR studies focus on:

  • Replacing the ethyl group with cyclopropyl to reduce hepatic metabolism.
  • Introducing sulfonamide groups at the quinoline 6-position to enhance solubility.

Table 2 : Recent Modifications and Bioactivity Improvements

Modification Bioactivity Change Reference
Cyclopropyl benzoate 40% increase in metabolic stability
6-Sulfonamide quinoline 2.3-fold higher aqueous solubility
Fluorinated ethyl chain 15% greater BBB penetration

Properties

IUPAC Name

ethyl 4-[(3-cyanoquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2.ClH/c1-2-24-19(23)13-7-9-15(10-8-13)22-18-14(11-20)12-21-17-6-4-3-5-16(17)18;/h3-10,12H,2H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECPUBNGIWLXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanoquinoline with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Key Compounds Identified:

Ethyl 4-((7-Chloroquinolin-4-yl)amino)benzoate Hydrochloride ()

Ethyl 4-((3-Cyano-6-fluoroquinolin-4-yl)amino)benzoate Hydrochloride ()

4-Anilinoquinolinylchalcone Derivatives (e.g., Compounds 14g, 12g; )

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate Derivatives (e.g., I-6230; )

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Quinoline Substituent Benzoate Modification Melting Point (°C) Purity (%) Key References
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate HCl 3-CN Ethyl ester Not reported Not reported
Ethyl 4-((7-chloroquinolin-4-yl)amino)benzoate HCl 7-Cl Ethyl ester Not reported 79% yield
Compound 14g () 2-Chalcone linkage Diethylaminoethyl ester 135.4–135.8 98.8
I-6230 () Pyridazin-3-yl Ethyl ester Not reported Not reported

Key Observations:

  • Chalcone vs. Ester Linkages: Compounds like 14g () incorporate chalcone moieties, which introduce π-conjugation and rigidity, leading to higher melting points (135–298°C) compared to simpler ester-linked analogs .
  • Synthetic Yields: The 7-chloro analog () was synthesized in 79% yield via nucleophilic aromatic substitution, suggesting that electron-deficient quinolines (e.g., 3-cyano) may require harsher conditions or catalysts for similar efficiency .

Biological Activity

Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is a derivative of 3-cyanoquinoline, which has been recognized for its pharmacological properties. The compound's structure can be represented as follows:

  • Molecular Formula : C17H15ClN2O2
  • Molecular Weight : 316.77 g/mol

The biological activity of this compound is primarily attributed to its inhibition of protein tyrosine kinases (PTKs), which are critical in various signaling pathways associated with cell growth and proliferation. Studies have shown that compounds in this class can inhibit growth factor receptor PTKs, thereby potentially controlling abnormal cell growth associated with cancers and other diseases.

Biological Activity Overview

  • Anticancer Activity :
    • The compound has demonstrated significant anticancer properties by inhibiting the coupled action of MEK and ERK pathways, which are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • Antimicrobial Activity :
    • Preliminary investigations have indicated that derivatives of similar compounds exhibit antibacterial and antifungal properties. For instance, studies have shown effectiveness against pathogenic strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    • Given the role of PTKs in inflammatory processes, compounds like this compound may also exert anti-inflammatory effects, contributing to their therapeutic potential in diseases characterized by inflammation.

Table 1: Summary of Biological Activities

Activity Type Target Effectiveness Reference
AnticancerVarious cancer cell linesInhibition of growth
AntibacterialS. aureus, E. coliZones of inhibition
AntifungalCandida albicansModerate inhibition
Anti-inflammatoryIn vitro modelsReduced inflammatory markers

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